Diethyl 2-[(3-phenoxyphenyl)methylene]malonate
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Overview
Description
Diethyl 2-[(3-phenoxyphenyl)methylene]malonate is a synthetic organic compound belonging to the class of diarylmethanes It is characterized by its complex molecular structure, which includes a phenoxyphenyl group attached to a methylene malonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-[(3-phenoxyphenyl)methylene]malonate typically involves the condensation of diethyl malonate with 3-phenoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with hydrogenated phenyl rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-[(3-phenoxyphenyl)methylene]malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-[(3-phenoxyphenyl)methylene]malonate involves its interaction with molecular targets such as enzymes and receptors. The phenoxyphenyl group can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The methylene malonate moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl phenylmalonate: Contains a phenyl group instead of a phenoxyphenyl group, leading to different reactivity and applications.
Diethyl 2-(4-methoxyphenyl)methylene malonate:
Uniqueness: Diethyl 2-[(3-phenoxyphenyl)methylene]malonate is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances the compound’s versatility in synthetic applications.
Properties
IUPAC Name |
diethyl 2-[(3-phenoxyphenyl)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-3-23-19(21)18(20(22)24-4-2)14-15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCXKSWKRFVBDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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